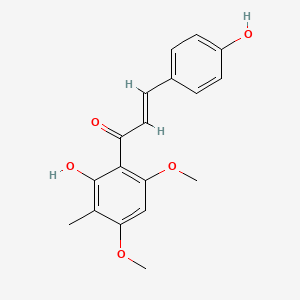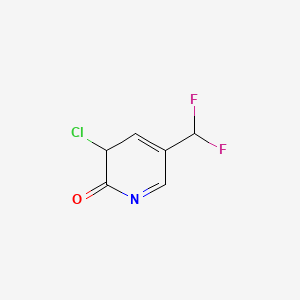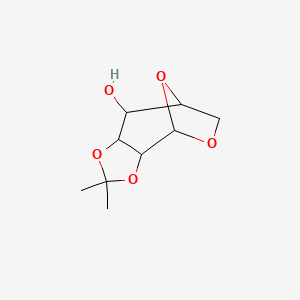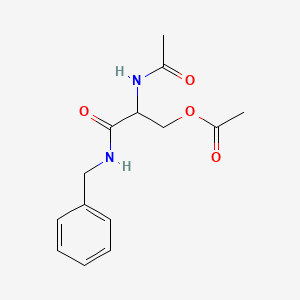
3'-Methylflavokawin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Methylflavokawin is a chalcone compound with the chemical formula C18H18O5 and a molecular weight of 314.3 g/mol . It is characterized by its yellow powder appearance and is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . This compound is derived from the herbs of Humulus lupulus and has shown significant biological activity, particularly cytotoxicity against HeLa cells .
Métodos De Preparación
The synthesis of 3’-Methylflavokawin involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the condensation of 2-hydroxy-4,6-dimethoxy-3-methylbenzaldehyde with 4-hydroxyacetophenone in the presence of a base such as potassium hydroxide (KOH) in ethanol . The reaction mixture is typically stirred at room temperature for several hours, followed by acidification to obtain the desired chalcone product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3’-Methylflavokawin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of 3’-Methylflavokawin, leading to the formation of various substituted derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3’-Methylflavokawin has diverse applications in scientific research:
Medicine: Its potential therapeutic effects are being explored, particularly in the context of its cytotoxic properties.
Industry: 3’-Methylflavokawin is used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3’-Methylflavokawin involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to induce apoptosis in cancer cells by modulating specific molecular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cell cycle regulation and promote programmed cell death.
Comparación Con Compuestos Similares
3’-Methylflavokawin can be compared with other chalcone derivatives such as xanthohumol and 3’-geranyl-6’-O-methylchalconaringenin While these compounds share similar structural features, 3’-Methylflavokawin is unique due to its specific substitution pattern and biological activity Xanthohumol, for instance, also exhibits cytotoxicity but has a different substitution pattern on the chalcone backbone
Propiedades
Fórmula molecular |
C18H18O5 |
|---|---|
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
(E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O5/c1-11-15(22-2)10-16(23-3)17(18(11)21)14(20)9-6-12-4-7-13(19)8-5-12/h4-10,19,21H,1-3H3/b9-6+ |
Clave InChI |
SEWZLIZAUPQMMM-RMKNXTFCSA-N |
SMILES isomérico |
CC1=C(C(=C(C=C1OC)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O |
SMILES canónico |
CC1=C(C(=C(C=C1OC)OC)C(=O)C=CC2=CC=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Carbamic acid, [(1S)-1-acetyl-3-butenyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326550.png)
![Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl ester](/img/structure/B12326556.png)


![2-Hydrazinyl-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B12326577.png)
![4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime](/img/structure/B12326583.png)

![11'-hydroxy-2-methoxy-10',13'-dimethyl-2-propylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B12326599.png)


![1-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B12326606.png)
![L-Serinamide, 1-[(phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-N-2-naphthalenyl-(9CI)](/img/structure/B12326607.png)
